molecular formula C20H16BrN3S B2843813 (Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile CAS No. 683257-45-6

(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2843813
CAS No.: 683257-45-6
M. Wt: 410.33
InChI Key: DZFHZZBOHZYXNA-WJDWOHSUSA-N
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Description

This acrylonitrile derivative features a thiazole core substituted with a p-tolyl group at position 4 and an amino-linked 4-bromo-2-methylphenyl moiety at position 2. Its structural complexity and electron-withdrawing cyano group make it a candidate for biochemical and pharmaceutical applications, particularly in drug discovery and material science .

Properties

IUPAC Name

(Z)-3-(4-bromo-2-methylanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3S/c1-13-3-5-15(6-4-13)19-12-25-20(24-19)16(10-22)11-23-18-8-7-17(21)9-14(18)2/h3-9,11-12,23H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFHZZBOHZYXNA-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)Br)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved through the reaction of a thioamide with an α-haloketone.

    Acrylonitrile formation: This step involves the formation of the acrylonitrile moiety through a condensation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and amino groups.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Sodium azide, thiols, amines.

Major Products

    Oxidation: Formation of carboxylic acids or nitro compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: Used in the development of probes for biological imaging and diagnostics.

Medicine

    Pharmaceuticals: Potential use in the development of drugs due to its bioactive properties.

Industry

    Materials Science: Utilized in the creation of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

Compound 1 : (2Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile
  • Substituents: Thiazole ring: 4-nitrophenyl (electron-withdrawing nitro group). Amino group: 3-chloro-2-methylphenyl.
  • Chlorine vs. bromine: Chlorine’s lower atomic weight may reduce lipophilicity but maintain similar steric effects.
Compound 2 : (Z)-5,7-Dimethyl-3-(2-(4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one (6k)
  • Substituents: Thiazole ring: 4-(p-tolyl) (same as target compound). Backbone: Hydrazonoindolin-2-one instead of acrylonitrile.
  • Key Differences: The indolinone core introduces hydrogen-bonding capacity, contrasting with the planar acrylonitrile backbone.
Compound 3 : 3-(Dimethylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile
  • Substituents: Thiazole ring: 4-phenyl (lacking methyl group of p-tolyl). Amino group: Dimethylamino (electron-donating vs. bromophenyl’s electron-withdrawing nature).
  • Key Differences: Dimethylamino group enhances solubility in polar solvents, whereas the bromophenyl group may favor lipid membranes.
Electronic and Steric Effects
  • Target Compound: The bromine atom and p-tolyl group create a balance of electron withdrawal (cyano, bromo) and steric hindrance, influencing aggregation behavior (cf. ’s planar vs. propeller structures) .
  • Antioxidant Activity : Analogous benzothiazole derivatives (e.g., 2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile) exhibit potent antioxidant capacity (> ascorbic acid) , suggesting the target’s bromophenyl-thiazole system may confer similar properties.

Research Implications and Gaps

  • Structural Insights : The target compound’s bromine and p-tolyl groups distinguish it from nitro- or chloro-substituted analogs, suggesting unique electronic and steric profiles.
  • Unanswered Questions : Lack of yield data, solubility measurements, and direct biological testing for the target compound limits comparative analysis. Future studies should prioritize these metrics.

This comparison underscores the importance of substituent-driven modulation in acrylonitrile-thiazole derivatives, with implications for rational drug design and material science.

Biological Activity

(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, with the CAS number 683257-45-6, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.

Chemical Structure and Properties

The compound has a molecular formula of C20H16BrN3SC_{20}H_{16}BrN_3S and a molecular weight of 410.3 g/mol. Its structure features a thiazole moiety, which is known for contributing to various biological activities, including anticancer and antimicrobial properties.

PropertyValue
Molecular FormulaC20H16BrN3S
Molecular Weight410.3 g/mol
CAS Number683257-45-6

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound's structure allows for interactions with cancer cell lines, leading to apoptosis and inhibition of proliferation. For instance, studies have shown that compounds similar to this compound can effectively inhibit tumor growth in vitro.

  • Mechanism of Action : The thiazole ring enhances the molecule's ability to interact with cellular targets, including proteins involved in cell cycle regulation and apoptosis pathways. This interaction is often mediated through hydrophobic contacts and hydrogen bonding with target proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it exhibits moderate to high activity against both Gram-positive and Gram-negative bacteria.

PathogenMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa1.5

Acetylcholinesterase Inhibition

Compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE), an enzyme critical in the pathophysiology of Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, which can improve cognitive function.

  • In Vitro Studies : In vitro assays have demonstrated that derivatives containing thiazole moieties can achieve IC50 values in the low micromolar range against AChE, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 1: Anticancer Evaluation

In a study conducted on various thiazole derivatives, one derivative exhibited an IC50 value of less than 10 µM against breast cancer cell lines. The study utilized molecular docking simulations to elucidate the binding interactions between the compound and the active site of relevant proteins involved in cancer progression.

Case Study 2: Antimicrobial Efficacy

A series of experiments were performed to assess the antimicrobial efficacy of thiazole derivatives against common pathogens. Results indicated that certain derivatives displayed significant bactericidal activity, with minimum inhibitory concentrations comparable to standard antibiotics.

Q & A

Q. What strategies enable regioselective functionalization of the thiazole ring?

  • Methodological Answer :
  • Directed Ortho-Metalation : Use LDA to deprotonate the thiazole C-H position, followed by electrophilic quenching (e.g., Br₂) .
  • Cross-Dehydrogenative Coupling (CDC) : Employ Cu(I)/TEMPO catalysts for C-H activation without pre-functionalization .
  • Protecting Group Strategies : Temporarily block reactive sites (e.g., -NH₂ with Boc) during multi-step syntheses .

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